2-benzoyl-6-methoxybenzofuran-3(2H)-one
Description
Properties
CAS No. |
69545-21-7 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-benzoyl-6-methoxy-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-7-8-12-13(9-11)20-16(15(12)18)14(17)10-5-3-2-4-6-10/h2-9,16H,1H3 |
InChI Key |
ZJZROSOSYYBYHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(O2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzoyl-6-methoxybenzofuran-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzaldehyde and 4-methoxybenzoyl chloride.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxybenzaldehyde and 4-methoxybenzoyl chloride in the presence of a base, such as pyridine.
Cyclization: The intermediate undergoes cyclization to form the benzofuran ring structure. This step is typically carried out under acidic conditions, such as using sulfuric acid or hydrochloric acid.
Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-benzoyl-6-methoxybenzofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-benzoyl-6-methoxybenzofuran-3-ol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or ethers.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including 2-benzoyl-6-methoxybenzofuran-3(2H)-one. The compound has shown significant antiproliferative activity against various cancer cell lines:
- Mechanism of Action : The compound functions through the inhibition of tubulin polymerization and histone deacetylase (HDAC) activity, which are crucial for cancer cell proliferation. By disrupting these processes, the compound induces apoptosis in cancer cells .
- Cell Lines Tested : Research indicates that this compound exhibits potent activity against several cancer types, including:
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its efficacy:
- Substituent Effects : Variations in the benzoyl moiety significantly affect the compound's potency. For instance, modifications such as adding methoxy groups at specific positions on the benzoyl ring have been shown to enhance anticancer activity, with certain derivatives exhibiting up to 16-fold increases in potency against specific cell lines .
- Comparative Efficacy : In comparative studies, derivatives of this compound have been shown to outperform other benzofuran derivatives in terms of cytotoxicity and apoptotic induction .
Pharmacological Potential
Beyond its anticancer properties, this compound may have broader pharmacological applications:
- Tubulin Polymerization Inhibition : The compound has been identified as a potential inhibitor of tubulin polymerization, making it a candidate for further development as an anti-cancer therapeutic agent .
- Synergistic Effects : When combined with other pharmacological agents, such as HDAC inhibitors, the compound may exhibit synergistic effects that enhance overall therapeutic efficacy against tumors .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound:
Mechanism of Action
The mechanism of action of 2-benzoyl-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit the activity of enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The substituents on the benzofuran scaffold significantly influence physical properties such as melting points, solubility, and reactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Profiles and Physical Properties
Key Observations :
- Melting Points : The compound from () exhibits a high melting point (~255°C), likely due to hydrogen bonding from its hydroxyl groups. The target compound, lacking hydroxyl substituents but featuring a methoxy group, may have lower intermolecular forces and thus a reduced melting point.
- Halogenated derivatives (e.g., bromo or chloro substituents) increase molecular weight and may enhance lipophilicity, affecting membrane permeability in biological systems.
Structural and Conformational Differences
- Planarity and Conjugation :
Biological Activity
2-Benzoyl-6-methoxybenzofuran-3(2H)-one is a compound belonging to the benzofuran family, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H12O4
- Molecular Weight : 284.26 g/mol
- CAS Number : 69545-21-0
This compound features a benzofuran core with a benzoyl group and a methoxy substituent, which contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:
The compound's activity is often compared to standard drugs like Combretastatin A4 (CA-4), with studies indicating that it may offer superior selectivity and potency against specific cancer types.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division, thereby inducing cell cycle arrest in cancer cells .
- Colchicine Binding : Studies indicate that the compound competes with colchicine for binding sites on tubulin, further confirming its role as a microtubule inhibitor .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Study 1: Antiproliferative Activity
In a comparative study assessing various benzofuran derivatives, this compound demonstrated significant antiproliferative activity across multiple human cancer cell lines. The study utilized IC50 values to quantify effectiveness, revealing that modifications in the benzoyl moiety significantly impacted activity levels .
Study 2: Selectivity Profile
Another investigation focused on the selectivity of this compound against normal versus cancerous cells. The results indicated that while CA-4 exhibited cytotoxicity towards both cell types, the benzofuran derivative showed markedly lower toxicity in normal human aortic arterial endothelial cells (HAAECs), suggesting a favorable therapeutic window .
Q & A
Q. Key data :
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate condensation but may degrade products. |
| Catalyst | Piperidine/AcOH | Acidic conditions favor cyclization (). |
| Reaction Time | 6–24 hrs | Prolonged time increases yield but risks decomposition. |
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
1H/13C NMR : Essential for confirming substituent positions and benzofuran backbone. Key signals include:
- Methoxy groups : Singlet at δ ~3.8–4.0 ppm ().
- Benzoyl protons : Aromatic multiplets in δ 7.5–8.5 ppm ().
- Lactone carbonyl : 13C signal at ~170–175 ppm ().
X-ray crystallography : For unambiguous structural confirmation. Use SHELX programs () for refinement. High-resolution data (e.g., <1.0 Å) ensures accurate bond-length/angle determination.
Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., [M+H]+ or [M+Na]+ ions).
Advanced: How can researchers resolve contradictions in reported spectral data or synthesis yields for this compound?
Answer: Discrepancies often arise from:
- Isomeric impurities : Use 2D NMR (e.g., NOESY) to distinguish regioisomers ().
- Solvent effects : Compare NMR data in consistent solvents (e.g., DMSO-d6 vs. CDCl3).
- Crystallinity : Recrystallize samples to remove amorphous byproducts, improving spectral clarity.
- Reaction monitoring : Employ in-situ FTIR or LC-MS to identify intermediates/degradants affecting yields ().
Case study : In , a benzylidene derivative showed distinct E/Z isomerism via coupling constants (J = 8.4 Hz for trans configuration). Misassignment could lead to contradictory data.
Advanced: What mechanistic insights are critical for optimizing the synthesis of this compound?
Answer:
- Electrophilic aromatic substitution : Methoxy groups activate the benzofuran ring for benzoylation. Substituent positioning (para vs. ortho) influences reactivity ().
- Tautomerization : The lactone moiety may exist in keto-enol forms, affecting reaction pathways. Computational studies (DFT) can predict dominant tautomers.
- Catalytic cycles : For Pd-mediated couplings (if applicable), ligand choice (e.g., PPh3) and oxidative addition steps dictate efficiency ().
Q. Experimental validation :
- Use deuterated solvents to track proton exchange in NMR.
- Conduct kinetic studies under varying conditions to identify rate-limiting steps.
Advanced: What in vitro assays are suitable for evaluating the bioactivity of this compound, and how can researchers mitigate interference from its structural features?
Answer:
- Antioxidant assays : DPPH radical scavenging () measures hydrogen-donating capacity. Adjust pH to stabilize the lactone ring during testing.
- Cytotoxicity assays (MTT/XTT) : Use HPLC-purified samples to exclude synthetic byproducts.
- Enzyme inhibition studies : Molecular docking can predict binding to targets (e.g., kinases), but confirm via SPR or fluorescence quenching.
Q. Interference mitigation :
- Control experiments : Test the benzofuran core (without substituents) to isolate bioactivity contributions.
- Chelation effects : Pre-treat samples with EDTA to rule out metal ion interactions.
Basic: How can researchers validate the purity of this compound post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
